molecular formula C19H24N2O2 B144689 Praziquantel CAS No. 135526-78-2

Praziquantel

Cat. No. B144689
M. Wt: 312.4 g/mol
InChI Key: FSVJFNAIGNNGKK-UHFFFAOYSA-N
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Patent
US08754215B2

Procedure details

Further embodiments disclosed herein provide a process for the preparation of Praziquantel of formula I by cyclisation of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide using an acid in the presence of a solvent to obtain 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline; and acylation of 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline with cyclohexanoylchloride in presence of a base and a solvent to obtain Praziquantel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[CH:10]3[CH2:11][N:12](C(C4CCCCC4)=O)[CH2:13][C:14](=[O:15])[N:9]3[CH2:8][CH2:7][C:5]=2[CH:6]=1.COC(OC)CNCC(NCCC1C=CC=CC=1)=O>>[O:15]=[C:14]1[N:9]2[CH2:8][CH2:7][C:5]3[C:4]([CH:10]2[CH2:11][NH:12][CH2:13]1)=[CH:3][CH:2]=[CH:1][CH:6]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)CCN3C2CN(CC3=O)C(=O)C4CCCCC4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNCC(=O)NCCC1=CC=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Further embodiments disclosed herein provide a process

Outcomes

Product
Name
Type
product
Smiles
O=C1CNCC2N1CCC1=CC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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